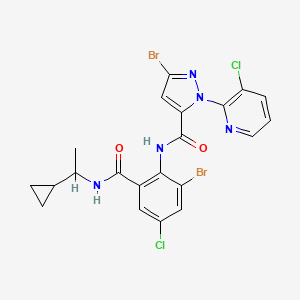
Cyclaniliprole
Cat. No. B1261310
Key on ui cas rn:
1031756-98-5
M. Wt: 602.1 g/mol
InChI Key: RAMUASXTSSXCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08115006B2
Procedure details


0.45 g of anhydrous sodium sulfate was added to a mixed solution comprising 0.23 g of 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide, 0.27 g of phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate and 5 ml of dimethyl sulfoxide at room temperature, and 0.16 g of potassium tert-butoxide was added, followed by reaction for one hour. Then, the reaction liquid was slowly added to water. The mixed liquid was subjected to extraction with ethyl acetate, and the organic layer was washed with a sodium chloride aqueous solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2 to 4/6) to obtain 0.24 g of the desired product.

Name
2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
Quantity
0.23 g
Type
reactant
Reaction Step Two

Name
phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
Quantity
0.27 g
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Na+].[Na+].[NH2:8][C:9]1[C:22]([Br:23])=[CH:21][C:20]([Cl:24])=[CH:19][C:10]=1[C:11]([NH:13][CH:14]([CH:16]1[CH2:18][CH2:17]1)[CH3:15])=[O:12].[Br:25][C:26]1[CH:30]=[C:29]([C:31](OC2C=CC=CC=2)=[O:32])[N:28]([C:40]2[C:45]([Cl:46])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:27]=1.CC(C)([O-])C.[K+]>O.CS(C)=O>[Br:25][C:26]1[CH:30]=[C:29]([C:31]([NH:8][C:9]2[C:10]([C:11](=[O:12])[NH:13][CH:14]([CH:16]3[CH2:18][CH2:17]3)[CH3:15])=[CH:19][C:20]([Cl:24])=[CH:21][C:22]=2[Br:23])=[O:32])[N:28]([C:40]2[C:45]([Cl:46])=[CH:44][CH:43]=[CH:42][N:41]=2)[N:27]=1 |f:0.1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.45 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)NC(C)C2CC2)C=C(C=C1Br)Cl
|
Step Three
|
Name
|
phenyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NN(C(=C1)C(=O)OC1=CC=CC=C1)C1=NC=CC=C1Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0.16 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by reaction for one hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the reaction liquid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixed liquid was subjected to extraction with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with a sodium chloride aqueous solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=8/2 to 4/6)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(NC(C)C1CC1)=O)Cl)Br)C1=NC=CC=C1Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.24 g | |
| YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
